molecular formula C23H19ClN2O3S B6514755 6-acetyl-3-(4-chlorophenyl)-5-methyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 687582-13-4

6-acetyl-3-(4-chlorophenyl)-5-methyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No. B6514755
CAS RN: 687582-13-4
M. Wt: 438.9 g/mol
InChI Key: KKKAECVBYDTMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-acetyl-3-(4-chlorophenyl)-5-methyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione” belongs to the class of pyridopyrimidines . Pyridopyrimidines are ortho-fused bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring . They are of great interest due to their biological potential .


Synthesis Analysis

The synthesis of pyridopyrimidines involves various synthetic protocols . For instance, one method involves the treatment of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with a 1:1 complex of N,N-dimethylformamide thionyl chloride to give the expected 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine .


Molecular Structure Analysis

The molecular structure of pyridopyrimidines depends on the location of the nitrogen atom in the pyridine ring . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions of pyridopyrimidines are diverse and depend on the specific compound and its substituents . For instance, some pyridopyrimidines can undergo reactions with various reagents to form new compounds with potential therapeutic interest .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridopyrimidines depend on their specific structure and substituents . Unfortunately, specific information about the physical and chemical properties of “6-acetyl-3-(4-chlorophenyl)-5-methyl-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione” was not found in the retrieved sources.

Scientific Research Applications

Cocaine Antagonist

Compound Description: AKOS001767141 is a novel compound with potential cocaine antagonist actions.

Research Context: Cocaine interacts with monoamine transporters and sigma (σ) receptors, making them logical targets for medication development. The binding of cocaine to dopamine transporters prevents dopamine reuptake, increasing its concentration in the synapse.

Findings:

Implications: AKOS001767141 holds promise as a lead compound for developing effective pharmacotherapy against cocaine addiction .

Intracellular Calcium Sensor

Research Context: Compounds with pyrazole moieties find applications as intracellular calcium sensors.

Potential Application:

Antileishmanial and Antimalarial Activities

Research Context: Pyrazole-bearing compounds exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities.

Potential Application:

Anti-Tubercular Agent Design

Research Context: Pyrazinamide is an important first-line drug for tuberculosis therapy.

Potential Application:

properties

IUPAC Name

6-acetyl-3-(4-chlorophenyl)-5-methyl-1-[(2-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-13-6-4-5-7-16(13)12-25-22-19(14(2)20(30-22)15(3)27)21(28)26(23(25)29)18-10-8-17(24)9-11-18/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKAECVBYDTMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C(=C(S3)C(=O)C)C)C(=O)N(C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-acetyl-3-(4-chlorophenyl)-5-methyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

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